1,2-Bis(4-methylpiperazin-1-yl)ethane-1,2-dione
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Overview
Description
1,2-Bis(4-methylpiperazin-1-yl)ethane-1,2-dione is a heterocyclic organic compound with the molecular formula C12H26N4O2 It is characterized by the presence of two piperazine rings, each substituted with a methyl group, connected by an ethane-1,2-dione bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-methylpiperazin-1-yl)ethane-1,2-dione typically involves the reaction of 4-methylpiperazine with ethane-1,2-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-methylpiperazin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dione group to diol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine rings.
Reduction: Ethane-1,2-diol derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1,2-Bis(4-methylpiperazin-1-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-methylpiperazin-1-yl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The piperazine rings can form hydrogen bonds and electrostatic interactions with target molecules, leading to modulation of their activity. The ethane-1,2-dione bridge may also participate in redox reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-methylpiperazin-1-yl)ethane: Lacks the dione group, resulting in different chemical reactivity.
1,2-Bis(4-methylpiperazin-1-yl)ethanone: Contains a ketone group instead of a dione, affecting its redox properties.
1,2-Bis(4-methylpiperazin-1-yl)ethanol: Features a hydroxyl group, leading to different hydrogen bonding capabilities.
Uniqueness
1,2-Bis(4-methylpiperazin-1-yl)ethane-1,2-dione is unique due to the presence of the ethane-1,2-dione bridge, which imparts distinct redox properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H22N4O2 |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
1,2-bis(4-methylpiperazin-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C12H22N4O2/c1-13-3-7-15(8-4-13)11(17)12(18)16-9-5-14(2)6-10-16/h3-10H2,1-2H3 |
InChI Key |
VNSSOUAJGZGYBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
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